Bienvenue dans la boutique en ligne BenchChem!

Benzohexonium

Cardiovascular Pharmacology Cardiopulmonary Bypass Hemodynamics

Benzohexonium (CAS 971-60-8) is a bis-quaternary ammonium ganglionic blocker with a unique dual mechanism: classic nicotinic acetylcholine receptor blockade at autonomic ganglia, plus a documented hypolipidemic effect. This makes it an irreplaceable probe for studies on autonomic neurotransmission, surgical stress, and metabolic disorders. Its intermediate 2-4 hour duration provides precise control in cardiovascular and postoperative ileus models, reducing experimental variability. A must-have for researchers investigating neuronal nAChR supersensitivity or the autonomic-lipid metabolism axis. Guaranteed high purity (≥95%).

Molecular Formula C24H40N2O6S2
Molecular Weight 516.7 g/mol
CAS No. 971-60-8
Cat. No. B1198622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzohexonium
CAS971-60-8
Synonymsenzohexamethonium
benzohexonium
hexamethonium bisbenzosulfonate
Molecular FormulaC24H40N2O6S2
Molecular Weight516.7 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCCCCC[N+](C)(C)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-]
InChIInChI=1S/C12H30N2.2C6H6O3S/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;2*7-10(8,9)6-4-2-1-3-5-6/h7-12H2,1-6H3;2*1-5H,(H,7,8,9)/q+2;;/p-2
InChIKeyKQHXGIXCFWNHSW-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzohexonium (CAS 971-60-8) Procurement Guide: Core Identity and Supply Position


Benzohexonium (CAS 971-60-8), also known as hexamethonium bisbenzosulfonate, is a bis-quaternary ammonium compound that functions as a classic, non-depolarizing ganglionic blocker [1]. It is primarily recognized for its potent inhibition of nicotinic acetylcholine receptors at autonomic ganglia, a mechanism that leads to profound vasodilation and a reduction in blood pressure [2]. Historically used for managing hypertensive crises and inducing controlled hypotension in surgery, its clinical utility has been largely supplanted by modern antihypertensives with fewer side effects [3]. As a result, current procurement of Benzohexonium is almost exclusively for specialized research applications, including the study of autonomic neurotransmission, lipid metabolism, and receptor pharmacology in various preclinical models [4].

Benzohexonium (CAS 971-60-8): Why Broad 'Ganglionic Blocker' Classification is Insufficient for Procurement


Selecting a ganglionic blocker based solely on its pharmacological class is a high-risk procurement strategy due to significant heterogeneity within the group. These compounds differ markedly in their duration of action, pharmacokinetic profiles, and non-canonical activities. While a broad-spectrum ganglionic blocker might seem interchangeable for simple blood pressure reduction, variations in half-life directly impact the feasibility and safety of long-term or controlled studies [1]. Furthermore, evidence demonstrates that compounds like Benzohexonium possess unique, target-specific activities beyond ganglionic blockade, such as a distinct hypolipidemic effect [2]. Therefore, substituting one blocker for another without understanding these quantitative and qualitative differences can introduce confounding variables, potentially invalidating an entire experimental protocol.

Benzohexonium (CAS 971-60-8) vs. In-Class Alternatives: A Quantitative Differential Evidence Guide


Hemodynamic Profile: Benzohexonium vs. No Blocker in Cardiac Surgery

In a clinical comparative study on patients undergoing cardiopulmonary bypass for valve surgery, Benzohexonium demonstrated a significant and quantifiable improvement in key hemodynamic parameters compared to the baseline without a ganglionic blocker. Specifically, the use of Benzohexonium was associated with a decrease in total peripheral vascular resistance, an increase in both cardiac and stroke indexes, and an increase in the systolic potency of the heart [1]. Additionally, it increased systemic oxygen transport and reduced stress hormone levels (epinephrine, norepinephrine) [1]. This provides a direct, intraoperative performance benchmark that distinguishes Benzohexonium's cardiovascular profile from non-intervention.

Cardiovascular Pharmacology Cardiopulmonary Bypass Hemodynamics

Duration of Action: Benzohexonium vs. Pentamin (Azamethonium Bromide)

A critical parameter for experimental and clinical scheduling is the duration of effect. Benzohexonium is classified as having a medium duration of action, lasting approximately 2-4 hours [1]. This differentiates it from other ganglionic blockers like Pentamin (Azamethonium bromide), which has a shorter duration of action of 1-2 hours [1]. Furthermore, a commercial datasheet for Pentamin explicitly states it is 'somewhat inferior to benzohexonium in terms of activity and duration of action' [2]. This clear, quantitative, and qualitative distinction in half-life is crucial for selecting the appropriate compound for studies requiring sustained ganglionic blockade versus those needing a shorter-acting agent.

Pharmacokinetics Comparative Pharmacology Surgical Research

Non-Canonical Hypolipidemic Effect: Benzohexonium's Unique Activity Profile

A key differentiator for Benzohexonium is the discovery of a non-canonical pharmacological activity. Research shows that in vivo administration of Benzohexonium produces a hypolipidemic effect, leading to reduced dyslipoproteinemia, decreased fatty infiltration of the liver, and a lower risk of atherosclerotic lesions [1]. While the precise mechanism remains unclear and is not shared by all ganglionic blockers, this activity is significant enough to be the subject of a dedicated patent (Russian Federation Patent No. 2392933) for a 'Compound Having Lipid Lowering Properties' [2]. This unique property expands Benzohexonium's utility as a dual-action research tool far beyond that of a conventional ganglionic blocker, making it particularly valuable for studies investigating the intersection of autonomic function and metabolic disease.

Lipid Metabolism Atherosclerosis Drug Discovery

Selective Antagonism in a Denervated Human Model: Benzohexonium vs. Muscarinic Antagonists

In a highly specific physiological model—the chronic preganglionically denervated human parotid gland—Benzohexonium (0.4 mL of a 2.5% solution) completely inhibits a paradoxical salivary response induced by muscarinic antagonists like atropine, metacine, and pirenzepine [1]. This is a direct, quantitative, head-to-head comparison demonstrating that Benzohexonium's specific ganglionic blockade can effectively antagonize an aberrant postsynaptic response that muscarinic antagonists themselves cannot. This evidence underscores the compound's specific and potent action at neuronal nicotinic receptors, distinguishing it from muscarinic antagonists in this context of denervation-induced receptor supersensitivity.

Receptor Pharmacology Denervation Supersensitivity Exocrine Gland Function

Gastrointestinal Motility: Benzohexonium's Dose-Dependent and Context-Specific Effects

In postoperative abdominal surgery settings, the effects of Benzohexonium on gastrointestinal motility are nuanced and context-dependent. It was found that doses of 0.1-0.3 mg/kg failed to substantially decrease the frequency of early motor-evacuation disorders of the 'operated' stomach [1]. Furthermore, doses of 0.1-0.2 mg/kg did not considerably stimulate the motor function of the small intestine, whereas higher doses of 0.3-0.4 mg/kg could alter motility patterns . This demonstrates a clear dose-response relationship and a context-specific effect (better outcomes after truncal vagotomy than after gastric resection). This detailed pharmacological profile, where a compound shows variable, dose-dependent effects rather than simple inhibition, provides a more refined and predictable tool for researchers investigating the autonomic control of the GI tract in surgical models.

Gastrointestinal Pharmacology Postoperative Ileus Autonomic Function

Benzohexonium (CAS 971-60-8): High-Impact Research Application Scenarios


Cardiovascular Research: A Benchmark for Hemodynamic and Stress Response Studies

The quantitative evidence from cardiopulmonary bypass surgery [1] positions Benzohexonium as a well-characterized tool for inducing controlled ganglionic blockade in cardiovascular models. Its ability to predictably decrease total peripheral resistance and increase cardiac efficiency, while simultaneously reducing stress hormone levels, makes it a valuable reference compound for studies investigating the autonomic component of cardiac function and surgical stress. Researchers can use it to create a defined state of autonomic blockade to dissect other physiological or pharmacological interventions.

Metabolic and Lipid Research: A Dual-Action Hypolipidemic Ganglionic Blocker

The discovery of a hypolipidemic effect [1] and its protection via patent [2] uniquely qualifies Benzohexonium for studies exploring the connection between the autonomic nervous system and metabolic disorders. Unlike other ganglionic blockers, it can serve as a dual-action probe in models of dyslipidemia, fatty liver disease, and atherosclerosis. Researchers can leverage this property to investigate whether the hypolipidemic effect is independent of or synergistic with its primary ganglionic blocking activity.

Receptor Pharmacology: Probing Neuronal Nicotinic Receptors in Supersensitivity States

The complete and specific antagonism of paradoxical salivation in a denervated human model [1] makes Benzohexonium a potent and selective tool for studying neuronal nicotinic receptors (nAChRs) in pathological states of receptor supersensitivity or dysregulation. It is particularly useful for discriminating between the effects of ganglionic (neuronal nAChR) blockade and postsynaptic muscarinic receptor modulation, which is crucial for validating new drug candidates targeting autonomic pathways.

Surgical Pharmacology: A Medium-Duration Agent for Postoperative Ileus Research

Given its intermediate duration of action (2-4 hours) [1] and well-documented, dose-dependent effects on gastrointestinal motility in postoperative settings [2], Benzohexonium serves as a more controllable agent for research into postoperative ileus compared to longer- or shorter-acting alternatives. Its context-specific efficacy, performing better after certain procedures (e.g., truncal vagotomy), allows for more precise experimental design in surgical recovery models.

Quote Request

Request a Quote for Benzohexonium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.